molecular formula C11H22OS B8288569 n-Octylglycidyl thioether

n-Octylglycidyl thioether

Cat. No. B8288569
M. Wt: 202.36 g/mol
InChI Key: AKIRBXYYAMYIDJ-UHFFFAOYSA-N
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Patent
US04931576

Procedure details

293 g of n-octylmercaptan and 5 g of tetrabutylammonium chloride are placed into a 1 liter Sovirel reactor (double-walled reaction vessel) fitted with thermometer, stirrer, dropping funnel, dosing dropping-funnel and pH-electrode. To this solution are added dropwise within 80 minutes at a pH value of 11.6-12.0, with stirring and intensive cooling, 184 g of epichlorohydrin. The pH value is maintained constant over the total period of 80 minutes by the corresponding controlled addition of about 10 ml of a 22% aqueous sodium hydroxide solution. The reaction temperature should not exceed 20° C. After completion of the exothermic reaction, 305 ml of 22% sodium hydroxide solution are introduced dropwise within 15 minutes. The reaction mixtue is subsequently stirred at 50° C. for 30 minutes; the aqueous phase is then separated, the organic phase is washed twice with 200 g of water each time, and the organic phase is fractionated in vacuo. The yield is 382 g (94% of theory) with a boiling point of 92°-94° C. at 0.04 mbar and a refractive index of nD20 : 1.4718.
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
305 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH2:1]([S:9][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
293 g
Type
reactant
Smiles
C(CCCCCCC)S
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
305 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with thermometer, stirrer
ADDITION
Type
ADDITION
Details
To this solution are added dropwise within 80 minutes at a pH value of 11.6-12.0
Duration
80 min
CUSTOM
Type
CUSTOM
Details
exceed 20° C
ADDITION
Type
ADDITION
Details
are introduced dropwise within 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixtue is subsequently stirred at 50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous phase is then separated
WASH
Type
WASH
Details
the organic phase is washed twice with 200 g of water each time

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)SCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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